molecular formula C13H10BrNO B13243002 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde

Cat. No.: B13243002
M. Wt: 276.13 g/mol
InChI Key: DWQAQHDUQNHXSB-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a bromophenyl group attached to a pyridine ring, which is further substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde typically involves the reaction of 2-bromobenzyl bromide with 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the pyridine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-[(2-Bromophenyl)methyl]pyridine-3-carboxylic acid.

    Reduction: 2-[(2-Bromophenyl)methyl]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving aldehyde and bromine-containing compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde depends on the specific application and the target molecule. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bromine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.

    2-[(2-Iodophenyl)methyl]pyridine-3-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10BrNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2

InChI Key

DWQAQHDUQNHXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)Br

Origin of Product

United States

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